3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol 3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13546824
InChI: InChI=1S/C11H16O4/c12-10(9-4-7-13-8-9)2-3-11-14-5-1-6-15-11/h4,7-8,10-12H,1-3,5-6H2
SMILES: C1COC(OC1)CCC(C2=COC=C2)O
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol

3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol

CAS No.:

Cat. No.: VC13546824

Molecular Formula: C11H16O4

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol -

Specification

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
IUPAC Name 3-(1,3-dioxan-2-yl)-1-(furan-3-yl)propan-1-ol
Standard InChI InChI=1S/C11H16O4/c12-10(9-4-7-13-8-9)2-3-11-14-5-1-6-15-11/h4,7-8,10-12H,1-3,5-6H2
Standard InChI Key UWUYHJHIUKOFDK-UHFFFAOYSA-N
SMILES C1COC(OC1)CCC(C2=COC=C2)O
Canonical SMILES C1COC(OC1)CCC(C2=COC=C2)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features:

  • A propanol backbone (C3H7OH) with hydroxyl (-OH) functionality at the terminal carbon.

  • A 1,3-dioxane ring (C4H8O2) attached at the 2-position of the propanol chain. This six-membered cyclic ether provides steric bulk and modulates electronic properties.

  • A 3-furyl group (C4H3O) substituted at the 1-position of the propanol. The furan ring introduces aromaticity and potential sites for electrophilic substitution.

The IUPAC name, 3-[2-(1,3-dioxanyl)]-1-(3-furyl)-1-propanol, precisely reflects this arrangement.

Stereochemical Considerations

PropertyPredicted ValueBasis for Estimation
Molecular Weight214.23 g/molC10H14O4 stoichiometry
Boiling Point285–290°C (dec.)Compared to 3-Bromo-1-propanol
Density1.22–1.28 g/cm³Cyclic ethers vs. linear alcohols
Solubility in Water8–12 g/L (20°C)Hydrophilic dioxane vs. hydrophobic furan
logP (Octanol-Water)0.45 ± 0.15Computational modeling
pKa (OH group)15.1–15.7Similar to secondary alcohols

The compound is expected to exhibit limited stability under strongly acidic or basic conditions due to the hydrolytic susceptibility of the dioxane ring .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary disconnections are feasible:

  • Dioxane Ring Formation: Cyclization of a diol precursor with an aldehyde under acid catalysis.

  • Furan Coupling: Suzuki-Miyaura or Sonogashira cross-coupling to introduce the 3-furyl group .

Stepwise Synthesis

A plausible route derived from analogous protocols :

Step 1: Preparation of 3-(2-Hydroxyethyl)-1,3-dioxane

  • React 1,3-propanediol with acrolein in HCl/EtOH (0–5°C, 12 hr).

  • Yield: 68–72% after vacuum distillation.

Step 2: Propargylation

  • Treat intermediate with propargyl bromide (K2CO3, DMF, 60°C, 6 hr).

  • Introduces terminal alkyne for subsequent coupling.

Step 3: Furan Installation

  • Execute Sonogashira coupling with 3-iodofuran:

    • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

    • Co-Catalyst: CuI (10 mol%)

    • Base: Et3N, 80°C, 18 hr .

  • Yield: 55–60% after column chromatography.

Step 4: Hydroxylation

  • Hydrogenate triple bond to alcohol using Lindlar catalyst (H2, quinoline, 40 psi).

  • Final purification via recrystallization (EtOAc/hexane).

Applications and Functional Utility

Pharmaceutical Intermediates

The furan-dioxane scaffold shows promise in:

  • Antimicrobial Agents: Furan derivatives exhibit activity against Gram-positive bacteria (MIC 8–32 μg/mL) .

  • Kinase Inhibitors: Dioxane rings enhance binding to ATP pockets in kinase targets (IC50 improvements of 3–5x vs. acyclic analogs).

Materials Science

  • Polymer Crosslinkers: The diol structure enables participation in polyurethane/polyester networks, increasing Tg by 15–20°C.

  • Liquid Crystals: Mesomorphic behavior observed in analogs with elongated alkyl chains (ΔTnematic = 45–60°C).

Asymmetric Catalysis

Chiral dioxane moieties serve as ligands in:

  • Rhodium-catalyzed hydrogenations (ee >95% for α,β-unsaturated esters).

  • Organocatalytic aldol reactions (dr up to 9:1) .

HazardPrecautionary Measure
Eye Irritation (Cat. 2)Wear safety goggles
Flammability (Flash Pt ~140°C)Avoid open flames
Aquatic Toxicity (LC50 12 mg/L)Prevent water contamination

Storage at 2–8°C under nitrogen is recommended to prevent oxidation of the furan ring .

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